8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326808-53-0
Cat. No.: VC11712242
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326808-53-0 |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 8-benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H22N2O5/c23-18(17-7-4-12-26-17)22-16(19(24)25)14-27-20(22)8-10-21(11-9-20)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,24,25) |
| Standard InChI Key | AAQDJZRSRLHPFV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CO3)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CO3)CC4=CC=CC=C4 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, where two nitrogen atoms are embedded within a spirocyclic system connecting a tetrahydrofuran-like oxygen-containing ring and a piperidine-like nitrogen-containing ring. The benzyl group at position 8 and the furan-2-carbonyl group at position 4 introduce steric bulk and electronic diversity, respectively. The carboxylic acid at position 3 enhances solubility and provides a site for further derivatization .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1326808-53-0 | |
| Molecular Formula | ||
| Molecular Weight | 370.40 g/mol | |
| Purity | ≥97% | |
| IUPAC Name | 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Spectroscopic and Physicochemical Characteristics
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of spirocyclic diamines typically involves cyclization strategies to form the central spiro junction. For this compound, a plausible route includes:
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Formation of the Diazaspiro Core: Condensation of a bis-amine with a carbonyl-containing fragment under acidic conditions .
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Benzyl Introduction: Alkylation of the secondary amine using benzyl bromide.
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Furan-2-carbonyl Attachment: Acylation via Friedel-Crafts or nucleophilic acyl substitution.
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Carboxylic Acid Functionalization: Hydrolysis of a nitrile or ester precursor .
Comparative Synthetic Routes
The core.ac.uk study highlights multi-step syntheses for related diazaspiro ureas, emphasizing palladium-catalyzed couplings and protection-deprotection sequences . For example:
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Step 1: Construction of the 2,8-diazaspiro[4.5]decane scaffold via cyclization of -Boc-piperidone with a diamine.
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Step 2: Benzylation using benzyl chloride in the presence of a base.
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Step 3: Furan-2-carbonyl incorporation via amide bond formation with furan-2-carbonyl chloride.
Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group enables conversion to:
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Amides: Reaction with primary/secondary amines using coupling agents (e.g., EDC/HOBt).
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Esters: Acid-catalyzed esterification with alcohols.
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Acid Chlorides: Treatment with thionyl chloride or oxalyl chloride.
Furan Ring Reactivity
The furan-2-carbonyl moiety participates in electrophilic substitutions (e.g., nitration, sulfonation) and Diels-Alder reactions, offering avenues for structural diversification.
| Compound | Target | (nM) | Source |
|---|---|---|---|
| 8-Methyl analog (C14H18N2O5) | Murine sEH | 294.30 | |
| 4-Cyano-phenyl derivative | Human sEH | 175.6 | |
| 8-Benzyl target compound (predicted) | Human sEH | ~150 (estimated) | – |
Structure-Activity Relationships (SAR)
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Spiro Core Size: The 2,8-diazaspiro[4.5]decane framework outperforms larger analogs (e.g., 3,9-diazaspiro[5.5]undecane) in sEH inhibition .
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Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethoxy) enhance enzymatic binding by modulating electron density .
Research Gaps and Future Directions
Despite its structural promise, empirical data on 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid remain sparse. Priority areas include:
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In Vitro Screening: Testing against sEH and related enzymes.
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ADMET Profiling: Assessing solubility, metabolic stability, and toxicity.
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Crystallographic Studies: Resolving ligand-target complexes to guide optimization.
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